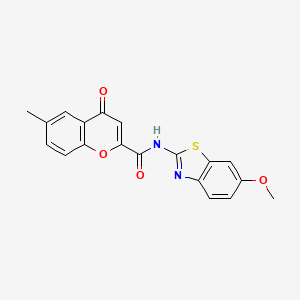

N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Description

Properties

Molecular Formula |

C19H14N2O4S |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C19H14N2O4S/c1-10-3-6-15-12(7-10)14(22)9-16(25-15)18(23)21-19-20-13-5-4-11(24-2)8-17(13)26-19/h3-9H,1-2H3,(H,20,21,23) |

InChI Key |

LTPGEKYGYSLAFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Methyl-4-Oxo-4H-Chromene-2-Carboxylic Acid

The chromene core is synthesized via Kostanecki acylation , involving cyclization of a substituted acetophenone with ethyl acetoacetate under acidic conditions. For 6-methyl-4-oxo-4H-chromene-2-carboxylic acid:

-

Esterification :

-

Hydrolysis :

Amidation with 6-Methoxy-1,3-Benzothiazol-2-Amine

The carboxylic acid is activated for nucleophilic attack by the amine using coupling reagents:

-

Activation :

-

Coupling :

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Catalytic Efficiency

-

PyBOP vs. HATU : PyBOP offers higher yields (75%) compared to HATU (65%) due to better activation of the carboxylic acid.

-

Stoichiometry : A 10% excess of amine (1.1 eq) ensures complete reaction while avoiding dimerization.

Characterization and Analytical Data

Spectroscopic Validation

-

1H NMR (400 MHz, DMSO-d6) :

-

13C NMR (101 MHz, DMSO-d6) :

Purity Assessment

-

HPLC : >98% purity using a C18 column (acetonitrile:water = 70:30, 1 mL/min).

-

Melting Point : 248–250°C (decomposition observed above 250°C).

Industrial Scalability Challenges

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Hydroxylated derivatives of the benzothiazole ring.

Reduction: Hydroxylated chromene derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a fluorescent probe due to its chromene moiety, which can exhibit fluorescence.

Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide exerts its effects depends on its application:

Pharmacological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Fluorescent Probes: The chromene moiety can absorb light and re-emit it at a different wavelength, making it useful for imaging applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

Table 1: Substituent Effects on Benzothiazole Derivatives

Key Observations :

- BTC-j: Replacing the chromene-carboxamide with a pyridine-amino acetamide group retains antimicrobial activity, suggesting the benzothiazole-methoxy group contributes to target binding .

- Adamantyl derivative : The bulky adamantyl group enhances hydrophobic interactions in crystal structures but may reduce solubility compared to the target compound .

Chromene Scaffold Modifications

Table 2: Chromene Ring Modifications and Activity

Key Observations :

- 2-Oxo vs. 4-Oxo : The position of the oxo group on the chromene ring influences electronic distribution; 4-oxo derivatives may exhibit enhanced resonance stabilization compared to 2-oxo analogs .

Antimicrobial Activity:

- BTC-j (a benzothiazole-acetamide derivative) showed potent activity against E. coli (MIC = 3.125 µg/mL) and B. subtilis (MIC = 6.25 µg/mL), likely via DNA gyrase inhibition .

- Adamantyl derivatives demonstrated structural compatibility with gyrase binding pockets, though activity data are lacking .

Anticonvulsant Activity:

Molecular Docking and Structure-Activity Relationships (SAR)

- BTC-j had a dock score of −8.2 kcal/mol against DNA gyrase (PDB: 3G75), correlating with its low MIC values .

- Adamantyl derivatives form hydrogen bonds (N–H⋯N) and hydrophobic interactions in crystal structures, which may mimic gyrase-binding motifs .

- Target compound : Computational modeling would be required to predict its binding mode, but the 4-oxo chromene moiety may enhance π-π stacking with aromatic residues in enzyme active sites.

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 362.4 g/mol. The compound features a chromene core linked to a benzothiazole moiety, which is critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites or allosteric sites, disrupting normal biochemical pathways.

- Receptor Modulation : It interacts with cellular receptors, influencing signal transduction pathways and affecting cellular functions.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which contribute to its protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Benzothiazole Derivative | Antibacterial | 10 |

| Benzothiazole Derivative | Antifungal | 20 |

Anticancer Potential

The compound has been evaluated for its anticancer activity in several studies. Mechanistic investigations reveal that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study : A study demonstrated that the compound reduced cell viability in breast cancer cell lines (MCF7) by 50% at a concentration of 25 µM after 48 hours of treatment.

Neuroprotective Effects

This compound has also been investigated for neuroprotective effects. It appears to mitigate neurotoxicity induced by glutamate in neuronal cell cultures.

Research Findings

Recent studies have provided insights into the structure–activity relationship (SAR) of similar compounds, emphasizing the importance of specific substituents on the benzothiazole and chromene rings for enhancing biological activity.

Table: Structure–Activity Relationship Insights

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Increases solubility and bioavailability |

| Methyl Group | Enhances potency against cancer cells |

| Carbonyl Group | Critical for enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide, and how are intermediates purified?

- Methodology :

- Step 1 : Synthesis begins with the formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives under oxidative conditions (e.g., using iodine or H₂O₂) .

- Step 2 : The chromene-2-carboxamide moiety is synthesized through Claisen-Schmidt condensation, followed by amidation using coupling agents like DCC/DMAP .

- Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Yield optimization requires strict control of reaction time and temperature .

Q. How is the compound screened for biological activity in antimicrobial or anticancer assays?

- Methodology :

- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure proliferation inhibition. IC₅₀ values are calculated using dose-response curves .

- Docking studies : Molecular docking (e.g., V-life MDS 3.5) against targets like DNA gyrase (PDB: 3G75) to predict binding affinity and mode .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what software is recommended?

- Methodology :

- Data collection : Single-crystal X-ray diffraction (e.g., SHELX suite) for high-resolution structure determination. Key parameters: R factor < 0.05, data-to-parameter ratio > 15 .

- Refinement : Use SHELXL for small-molecule refinement. Address disorder in flexible groups (e.g., methoxy substituents) via occupancy factor adjustments .

- Validation : Check for hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking using Mercury software .

Q. How do structural modifications (e.g., methoxy vs. nitro groups) affect bioactivity, and what SAR trends are observed?

- Methodology :

- SAR analysis : Compare analogs (e.g., 6-nitro vs. 6-methoxy benzothiazole derivatives) using biological assay data. For example, methoxy groups enhance solubility but may reduce DNA gyrase inhibition .

- Functional group swaps : Replace the chromene-4-oxo group with pyrazine (as in ) to test anticancer potency. Use multivariate regression to correlate substituent electronegativity with activity .

Q. How can contradictory bioactivity data between studies be systematically addressed?

- Methodology :

- Meta-analysis : Pool data from multiple studies (e.g., MIC values against P. aeruginosa) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers .

- Experimental replication : Standardize assay protocols (e.g., Mueller-Hinton broth pH, incubation time) to minimize variability. Cross-validate using orthogonal methods (e.g., time-kill assays) .

Q. What advanced techniques optimize reaction yields in large-scale synthesis?

- Methodology :

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining >85% yield .

- Continuous flow chemistry : Use microreactors for exothermic steps (e.g., amidation) to improve heat dissipation and scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.